Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate
Description
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Properties
IUPAC Name |
sodium;4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4.Na/c1-12(2,3)19-11(18)14-7-5-8-4-6-13-9(15-8)10(16)17;/h4,6H,5,7H2,1-3H3,(H,14,18)(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBPAYBQOGUOO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl amino side chain. The molecular formula is C12H16N2O3Na, and it has a molecular weight of approximately 270.25 g/mol.
Biological Activities
-
Antimicrobial Activity :
- Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Table 1 summarizes the minimum inhibitory concentrations (MIC) of related pyrimidine compounds against selected pathogens.
Compound MIC (µg/mL) Target Organism A 0.25 S. aureus B 0.5 S. pneumoniae C 1.0 Enterococcus faecalis -
Anticancer Potential :
- This compound has shown promise as an anticancer agent. It was evaluated in various cancer cell lines, including breast cancer (MDA-MB-231). The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent inhibition of cell proliferation .
- Figure 1 illustrates the dose-response curve for the compound against MDA-MB-231 cells.
-
Mechanism of Action :
- The biological activity of this compound is believed to be mediated through multiple pathways, including inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been noted for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and side chains significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the pyrimidine ring can enhance solubility and potency against specific targets .
Case Studies
- In Vivo Efficacy :
- Comparative Analysis :
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in the field of oncology:
- Anticancer Properties : Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, compounds with similar structures have demonstrated IC50 values as low as 14 μM against K562 human leukemia cells, indicating potent antitumor activity .
- Mechanism of Action : The mechanism by which sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as suggested by structure-activity relationship studies .
Potential Therapeutic Uses
The therapeutic implications of this compound are multifaceted:
- Cancer Treatment : Given its promising anticancer activity, this compound could be further developed as a lead candidate for new cancer therapies targeting specific pathways involved in tumor growth and metastasis.
- Drug Development : The ability to modify the pyrimidine structure allows for the design of novel derivatives with enhanced efficacy and reduced side effects, making it a valuable scaffold in medicinal chemistry .
Case Studies and Research Findings
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate can be deconstructed into three key intermediates (Figure 1):
- Pyrimidine-2-carboxylic acid backbone : Formed via heterocyclization of ynone derivatives with amidines.
- Boc-protected aminoethyl side chain : Introduced via nucleophilic substitution or reductive amination.
- Sodium carboxylate group : Generated through saponification or direct carboxylation.
The Boc group is typically introduced early to prevent undesired side reactions during subsequent steps.
Pyrimidine Ring Formation via Heterocyclization
Ynone Intermediate Synthesis
The pyrimidine core is constructed through a ytterbium-catalyzed heterocyclization reaction between ynones and amidines. For example:
- Starting material : tert-Butyl (2S)-( tert-butoxycarbonylamino)-4-[methoxy(methyl)amino]-4-oxobutanoate is converted to ynone intermediates via alkynyllithium addition to a Weinreb amide.
- Key step : Reaction of phenylacetylene-derived ynone with amidines under Yb(OTf)₃ catalysis yields pyrimidine derivatives in 61–89% yields.
Table 1: Optimization of Heterocyclization Conditions
| Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Yb(OTf)₃ (10) | K₂CO₃ | THF | 48 | 69 |
| Na₂CO₃ | – | MeCN/H₂O | 24 | 42 |
Mechanistic insight : Ytterbium triflate activates the ynone for nucleophilic attack by the amidine, facilitating cyclization while preserving stereochemistry.
Introduction of the Boc-Protected Aminoethyl Side Chain
Alkylation of Pyrimidine Intermediates
The aminoethyl group is introduced via nucleophilic substitution:
Reductive Amination
Alternative route for side-chain installation:
- Substrate : Pyrimidine-2-carbaldehyde.
- Reagent : Boc-amine in the presence of NaBH₃CN or H₂/Pd-C.
- Yield : 70–85%, depending on steric hindrance.
Carboxylation and Sodium Salt Formation
Ester Saponification
Direct Carboxylation
- Substrate : Pyrimidine lithio intermediates.
- Reagent : CO₂ gas at −78°C in THF, followed by quenching with NaHCO₃.
- Yield : 55–65%, with challenges in regioselectivity.
Critical Analysis of Methodologies
Yield Optimization Challenges
Case Study: Scalable Synthesis
A representative protocol adapted from literature:
- Heterocyclization : React ynone (10a) with benzamidine (1.2 eq), Yb(OTf)₃ (10 mol%), and K₂CO₃ (2 eq) in THF at 50°C for 48 h (Yield: 69%).
- Alkylation : Treat 4-chloropyrimidine-2-carboxylate with Boc-ethylenediamine (1.5 eq) and NaH in DMF at 60°C for 24 h (Yield: 72%).
- Saponification : Hydrolyze ester with NaOH (2 M), acidify to pH 2, and neutralize with NaHCO₃ to precipitate the sodium salt (Yield: 88%).
Q & A
Q. What are the critical steps and reaction conditions for synthesizing Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation using Boc-anhydride or Boc-protected intermediates under basic conditions (e.g., NaOH in polar solvents like water/methanol mixtures) .
- Pyrimidine Functionalization : Substitution at the pyrimidine ring using nucleophilic agents (e.g., ethylenediamine derivatives) to install the 2-carboxylate moiety.
- Salt Formation : Neutralization with sodium hydroxide to yield the sodium carboxylate salt. Key parameters include temperature control (20–60°C), solvent polarity (water, methanol), and catalyst selection (e.g., palladium for cross-coupling if applicable).
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, H₂O/MeOH | Amino group protection |
| Pyrimidine Modification | Ethylenediamine derivatives, nucleophilic substitution | Introduce ethyl-amino side chain |
| Carboxylate Formation | NaOH, aqueous solvent | Salt formation for solubility |
Q. How do solubility properties influence experimental design for this compound?
The compound exhibits high solubility in polar solvents (water, methanol) but low solubility in non-polar solvents (hexane, chloroform). This impacts:
- Reaction Solvent Choice : Reactions requiring homogeneous mixtures should use water/methanol systems .
- Purification : Precipitation or recrystallization in non-polar solvents can isolate the product.
- Biological Assays : Aqueous buffers (pH 7.4) are optimal for in vitro studies.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 |
| Methanol | ~30 |
| Ethanol | ~15 |
| Hexane | <1 |
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Refinement Strategies : Use single-crystal X-ray diffraction with hydrogen atoms positioned geometrically (C–H 0.93–0.97 Å) and refined as riding models (Uiso(H) = 1.2–1.5 Ueq of parent atom) .
- Validation : Cross-check with NMR (e.g., <sup>13</sup>C and <sup>1</sup>H for Boc group signals) and mass spectrometry (e.g., molecular ion peak at m/z 286.35) .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution if crystallography data conflicts with solution-phase behavior.
Q. What is the role of the Boc group in synthesis, and how is it selectively removed?
- Protection Mechanism : The Boc group shields the primary amine during pyrimidine functionalization, preventing unwanted side reactions (e.g., nucleophilic attack on the pyrimidine ring) .
- Deprotection : Use acidic conditions (e.g., HCl in dioxane or TFA) to cleave the Boc group while preserving the carboxylate moiety.
- Monitoring : Track deprotection via TLC (Rf shift) or FT-IR (disappearance of Boc carbonyl stretch at ~1680 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Modification Sites :
-
Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3) to enhance binding to viral proteases .
-
Ethylamino Side Chain : Vary substituents to modulate lipophilicity (e.g., replacing Boc with acetyl for reduced steric hindrance).
- Assay Design : Test against bacterial DNA gyrase or viral reverse transcriptase to quantify inhibition (IC50) .
Modification Biological Activity (IC50, µM) Parent Compound 12.5 (Antiviral) CF3-Substituted 5.8 (Antiviral) Acetyl-Protected 18.3 (Antibacterial)
Q. Which analytical techniques are most reliable for purity and structural validation?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA). Purity >95% is achievable .
- NMR : Confirm Boc group integrity via <sup>1</sup>H (δ 1.4 ppm, singlet for tert-butyl) and <sup>13</sup>C (δ 155 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS in negative mode for sodium adduct detection ([M–Na]⁻ at m/z 286.35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
